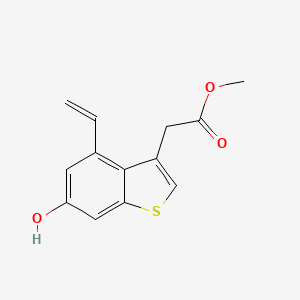
Methyl(6-hydroxy-4-vinyl-1-benzothiophen-3-yl)acetate
Cat. No. B8315831
M. Wt: 248.30 g/mol
InChI Key: GTAYCOLQNIEBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09238639B2
Procedure details


To a mixture of methyl(4-(((trifluoromethyl)sulfonyl)oxy)-6-((triisopropylsilyl)oxy)-1-benzothiophen-3-yl)acetate (900 mg) and EtOH (3 mL) were added potassium vinyl(trifluoro)borate (252 mg), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (140 mg) and TEA (0.476 mL) at room temperature, and the mixture was stirred at 110° C. with microwave irradiation for 15 min. The mixture was poured into brine at room temperature and extracted with EtOAc. The organic layer was separated, washed with brine, and dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/hexane) to give the title compound (379 mg).
Name
methyl(4-(((trifluoromethyl)sulfonyl)oxy)-6-((triisopropylsilyl)oxy)-1-benzothiophen-3-yl)acetate
Quantity
900 mg
Type
reactant
Reaction Step One


[Compound]
Name
potassium vinyl(trifluoro)borate
Quantity
252 mg
Type
reactant
Reaction Step Two

[Compound]
Name
TEA
Quantity
0.476 mL
Type
reactant
Reaction Step Two

Quantity
140 mg
Type
catalyst
Reaction Step Two

Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:33])[CH2:4][C:5]1[C:9]2[C:10](OS(C(F)(F)F)(=O)=O)=[CH:11][C:12]([O:14][Si](C(C)C)(C(C)C)C(C)C)=[CH:13][C:8]=2[S:7][CH:6]=1.[CH3:34][CH2:35]O>[Cl-].[Na+].O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:1][O:2][C:3](=[O:33])[CH2:4][C:5]1[C:9]2[C:10]([CH:34]=[CH2:35])=[CH:11][C:12]([OH:14])=[CH:13][C:8]=2[S:7][CH:6]=1 |f:2.3.4,5.6.7.8|
|
Inputs


Step One
|
Name
|
methyl(4-(((trifluoromethyl)sulfonyl)oxy)-6-((triisopropylsilyl)oxy)-1-benzothiophen-3-yl)acetate
|
|
Quantity
|
900 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC1=CSC2=C1C(=CC(=C2)O[Si](C(C)C)(C(C)C)C(C)C)OS(=O)(=O)C(F)(F)F)=O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
Step Two
[Compound]
|
Name
|
potassium vinyl(trifluoro)borate
|
|
Quantity
|
252 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
TEA
|
|
Quantity
|
0.476 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
140 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Step Three
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 110° C. with microwave irradiation for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (EtOAc/hexane)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CC1=CSC2=C1C(=CC(=C2)O)C=C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 379 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
